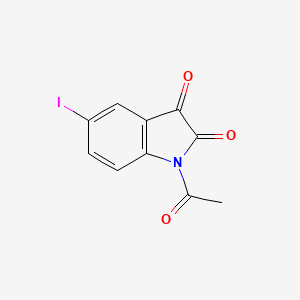

N-acetyl-5-iodoisatine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-acetyl-5-iodoindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INO3/c1-5(13)12-8-3-2-6(11)4-7(8)9(14)10(12)15/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOPQQKKRHFIJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)I)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Vitro Biological Activities of N Acetyl 5 Iodoisatine and Relevant Analogs

Enzyme Inhibition Potentials

Cytochrome C Peroxidase Inhibition

No research data was found regarding the inhibitory effects of N-acetyl-5-iodoisatine on Cytochrome C Peroxidase.

Tyrosinase Inhibition Studies

There is no available literature that specifically investigates or quantifies the tyrosinase inhibitory activity of this compound. While numerous natural and synthetic compounds, including some heterocyclic structures, are known tyrosinase inhibitors, data for this specific isatin (B1672199) derivative is absent. nih.govnih.gov

Alpha-Amylase and Alpha-Glucosidase Inhibition

Specific studies on the inhibitory potential of this compound against α-amylase and α-glucosidase have not been identified in the public domain. Although some isatin derivatives have been explored as potential α-glucosidase inhibitors, specific IC50 values or detailed kinetic analyses for this compound are not available. nih.govnih.govnih.gov

Cholinesterase (AChE and BChE) Modulation

The modulatory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have not been reported in the available scientific literature. While the isatin scaffold has been investigated for cholinesterase inhibition, with some N-alkyl isatins showing activity, specific data for the N-acetyl-5-iodo substituted version is not documented. nih.gov

Lipoxygenase and Cyclooxygenase (COX-2) Inhibition in Macrophage Cell Lines

There is no available research detailing the inhibitory activity of this compound against 5-lipoxygenase (5-LOX) or cyclooxygenase-2 (COX-2) in macrophage cell lines or other in vitro systems. The development of dual inhibitors for COX and 5-LOX is an area of interest in anti-inflammatory research, but the contribution of this specific compound has not been studied. d-nb.infonih.gov

Inducible Nitric Oxide Synthase (iNOS) Regulation

The regulatory effects of this compound on inducible nitric oxide synthase (iNOS) in macrophage cell lines are not described in the current body of scientific literature. While the modulation of iNOS is a key area of inflammation research, no studies have been published that specifically examine the activity of this compound in this context. nih.govresearchgate.netnih.gov

c-MET and SMO Modulation

The mesenchymal-epithelial transition factor (c-MET) and the Smoothened (SMO) receptor are crucial signaling proteins. Dysregulation of the c-MET and Hedgehog (SMO-dependent) pathways is implicated in the development of resistance to targeted therapies in cancers like non-small cell lung cancer. nih.govnih.gov Consequently, the development of dual inhibitors targeting both c-MET and SMO is an active area of research. nih.govnih.gov

A review of the available scientific literature did not yield any specific data on the modulatory activity of this compound on either c-MET or SMO. While other N-substituted 2-oxoindoline (isatin) derivatives have been investigated as potential c-MET and SMO modulators, no such findings have been published for this compound itself. nih.govnih.gov

Farnesoid X Receptor (FXR) Agonism

The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in tissues such as the liver, intestines, and kidneys. nih.govamegroups.org It plays a critical role in sensing and regulating the metabolism of bile acids, lipids, and glucose. researchgate.netmdpi.com Activation of FXR by agonist compounds has emerged as a promising therapeutic strategy for various gastrointestinal and metabolic diseases. amegroups.orgresearchgate.net

There is currently no published scientific evidence to suggest that this compound acts as an agonist or antagonist of the Farnesoid X Receptor. The interaction between this specific compound and FXR has not been described in the reviewed literature.

Histone Deacetylase (HDAC) Activity Modulation

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. nih.govnih.gov This action leads to a more condensed chromatin structure, generally repressing gene transcription. wikipedia.org Inhibitors of HDACs (HDACi) can reverse this effect, leading to gene expression changes, and are a validated class of drugs for treating certain cancers. nih.govmdpi.commdpi.com

An extensive search of scientific databases found no studies reporting the effects of this compound on histone deacetylase activity. Therefore, its potential to act as an HDAC inhibitor or activator remains uninvestigated.

Glutamate (B1630785) Carboxypeptidase II (GCPII) Interaction

Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a membrane-bound enzyme that hydrolyzes the neurotransmitter N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate. embopress.orgnih.govwikipedia.org By modulating glutamate levels, inhibitors of GCPII are considered potential therapeutic agents for neurological conditions associated with glutamate excitotoxicity. embopress.orgnih.gov

The scientific literature reviewed contains no information regarding any interaction between this compound and Glutamate Carboxypeptidase II. Its capacity to inhibit or otherwise modulate GCPII activity has not been documented.

In Vitro Antioxidant and Free Radical Scavenging Capabilities

DPPH Radical Trapping Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method used to evaluate the free radical scavenging ability of a compound. mdpi.comscielo.org.mx Antioxidants donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. nih.govnih.gov

No data from DPPH radical trapping assays for this compound could be located in the reviewed scientific literature. While the broader class of isatin derivatives has been noted for potential antioxidant properties, specific quantitative data, such as IC50 values from a DPPH assay for this compound, is not available. nih.govresearchgate.net

Effects on Reactive Oxygen Species (ROS) Production

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are byproducts of normal metabolism. mdpi.com Overproduction of ROS can lead to oxidative stress and cellular damage. Compounds that can reduce or scavenge ROS are considered to have antioxidant effects. mdpi.complos.org N-acetylcysteine (NAC), a distinct compound, is a well-known antioxidant that acts as a precursor to glutathione (B108866) and a ROS scavenger. researchgate.net

There are no specific studies in the reviewed literature that investigate the effects of this compound on the production of reactive oxygen species in cellular or non-cellular systems. Its potential to act as either an antioxidant or a pro-oxidant is currently unknown.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the in vitro biological activities of the chemical compound “this compound.” Research detailing its effects on the glutathione pathway, its antimicrobial and antifungal efficacy, or its antiproliferative activity against the specified cancer cell lines could not be located.

While the broader class of molecules known as isatin derivatives has been the subject of extensive research for various biological activities, including antimicrobial and anticancer properties, the specific data for this compound is not present in the accessible literature. Studies on other halogenated isatin analogs exist, but direct extrapolation of their activities to the 5-iodo-substituted variant would be scientifically unfounded.

Therefore, it is not possible to provide a detailed, data-driven article on this compound according to the requested outline, as the primary research data does not appear to be publicly available.

In Vitro Antiproliferative Activity against Cancer Cell Lines

Apoptosis Induction in Drug-Resistant Cell Models

The therapeutic efficacy of many anticancer agents is limited by the development of apoptosis resistance in tumor cells. nih.govnih.gov Overcoming this resistance is a critical goal in oncology research. Isatin and its derivatives have emerged as a promising class of compounds with potential activity against apoptosis-resistant cancers. nih.govnih.govresearchgate.net While direct studies on this compound are not available in the reviewed literature, research on analogous isatin-based heterocyclic compounds provides insights into their potential to induce cell death in cancer cell lines that are resistant to conventional apoptosis-inducing drugs.

A study investigating a series of isatin-based heterocyclic compounds found that many of these molecules inhibited the proliferation of cancer cell lines known to be resistant to apoptosis. nih.gov The synthesis of these compounds involved the condensation of isatin with various active methylene (B1212753) heterocycles. nih.gov Notably, the majority of the synthesized compounds demonstrated comparable activity against both apoptosis-sensitive and apoptosis-resistant cell lines, indicating their potential to circumvent apoptosis resistance mechanisms. nih.gov

For instance, certain indirubin-3'-oxime derivatives, which are structurally related to isatin, displayed potent activity in the single-digit micromolar range against both types of cell lines. nih.gov Similarly, a thiohydantoin isatin derivative was effective against apoptosis-resistant glioblastoma (GBM) and non-small cell lung cancer (NSCLC) cells, as well as apoptosis-sensitive murine melanoma (B16F10) cells. nih.gov This suggests that the core isatin scaffold may contribute to a mechanism of action that is independent of the common pathways that are defective in apoptosis-resistant tumors.

The ability of these isatin analogs to act on resistant cell lines suggests that this compound may also possess the capability to induce apoptosis or other forms of cell death in drug-resistant cancer models. The substitution at the 5-position with an iodine atom and the N-acetylation could modulate this activity, potentially enhancing potency or altering the mechanism of action. Further investigation into the specific effects of this compound on well-characterized drug-resistant cancer cell lines is warranted to confirm this potential.

Table 1: Activity of Representative Isatin Analogs Against Apoptosis-Resistant and -Sensitive Cancer Cell Lines

| Compound Class | Cell Line Type | Example Cell Lines | Observed Activity |

| Indirubin-3'-oximes | Apoptosis-Resistant & -Sensitive | Glioblastoma, Non-small cell lung cancer, Murine melanoma | Single-digit micromolar potencies |

| Thiohydantoin Isatin Derivatives | Apoptosis-Resistant & -Sensitive | Glioblastoma, Non-small cell lung cancer, Murine melanoma | Single-digit micromolar potencies |

| 3(2H)-Benzofuranone Isatin Derivatives | Apoptosis-Sensitive | Murine melanoma (B16F10) | Nanomolar activity |

This table is generated based on data reported for isatin analogs and is intended to be illustrative of the potential of this class of compounds. nih.gov

In Vitro Anti-Neuroinflammatory Effects in Microglial Cells

Neuroinflammation, primarily mediated by activated microglia, is a key pathological feature of various neurodegenerative diseases. mdpi.comnih.govsemanticscholar.org Chronically activated microglia release a plethora of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), which contribute to neuronal damage. semanticscholar.org Consequently, the modulation of microglial activation represents a promising therapeutic strategy for these disorders. Several studies have explored the anti-neuroinflammatory potential of isatin derivatives in vitro using lipopolysaccharide (LPS)-activated microglial cell lines, such as BV2 cells, which serve as a model for neuroinflammation. mdpi.comnih.govsemanticscholar.org

While specific data for this compound is not available, research on other isatin derivatives highlights the potential of this chemical scaffold to mitigate neuroinflammatory responses. A study on a series of isatin derivatives demonstrated their ability to reduce the production of pro-inflammatory mediators in LPS-stimulated BV2 microglia. mdpi.comnih.gov The inhibitory activity was found to be dependent on the substitution pattern on the isatin ring. mdpi.comsemanticscholar.org

Key findings from these studies on isatin analogs indicate that:

Inhibition of Nitric Oxide (NO) Production: Several isatin derivatives have been shown to significantly inhibit the release of NO from LPS-activated BV2 cells. mdpi.com

Reduction of Pro-inflammatory Cytokines: The production of key pro-inflammatory cytokines, such as TNF-α and IL-6, was also markedly reduced in the presence of certain isatin derivatives. mdpi.commdpi.com

Influence of Substituents: The nature and position of substituents on the isatin core are crucial for both the cytotoxic and anti-neuroinflammatory activity. mdpi.comsemanticscholar.org For example, substitutions at the 5-position of the isatin ring have been noted to be a key factor in modulating these activities. mdpi.comsemanticscholar.org

One study synthesized a series of isatin-chalcone hybrid molecules and evaluated their anti-neuroinflammatory activity. mdpi.com Several of these compounds exhibited potent inhibition of NO production in LPS-stimulated BV2 cells, with some showing IC50 values in the low micromolar range. mdpi.com The most active compounds also significantly decreased the production of TNF-α and IL-6. mdpi.com

These findings suggest that this compound, by virtue of its isatin core and the presence of an iodine atom at the 5-position, could potentially exert anti-neuroinflammatory effects by suppressing the production of key inflammatory mediators in activated microglia. The N-acetyl group may also influence its activity and cellular uptake. Direct experimental evaluation of this compound in microglial cell models is necessary to validate this hypothesis.

Table 2: Anti-Neuroinflammatory Activity of a Representative Isatin-Chalcone Hybrid Analog (Compound 4b) in LPS-activated BV2 Microglial Cells

| Parameter | Value |

| IC50 for NO Inhibition | 1.6 µM |

| Effect on TNF-α Production | Significant decrease (p < 0.0001) |

| Effect on IL-6 Production | Significant decrease (p < 0.0001) |

This table is based on data for a specific isatin-chalcone hybrid analog and is presented to illustrate the potential anti-neuroinflammatory efficacy of the isatin scaffold. mdpi.com

Mechanistic and Molecular Interaction Studies of N Acetyl 5 Iodoisatine

Elucidation of Reaction Mechanisms in Chemical Transformations

The chemical reactivity of the N-acetyl-5-iodoisatine scaffold is largely governed by the electrophilic character of its carbonyl groups and the nature of the N-acetyl substituent. The N-acetyl group, being an electron-withdrawing group, enhances the electrophilicity of the C2-carbonyl (amide) group, making it a prime target for nucleophilic attack. This activation of the C2 position facilitates ring-opening reactions, which are a characteristic chemical transformation of N-acylisatins. researchgate.netasianpubs.orgresearchgate.net

Studies on the closely related compound, N-acetylisatin, have shown that it readily undergoes nucleophilic substitution at the amide linkage with various nucleophiles such as amines and alcohols, leading to a ring-opening process. researchgate.netasianpubs.orgresearchgate.netekb.eg For instance, the reaction of N-acetylisatin with amines like morpholine, piperazine, and diethylamine (B46881) in acetonitrile (B52724) results in the formation of N-[2-(2-amino-2-oxo-acetyl)phenyl]acetamide derivatives. asianpubs.orgresearchgate.net The mechanism of this reaction is proposed to proceed through a nucleophilic attack on the C2-carbonyl, leading to the cleavage of the C2-N1 bond of the isatin (B1672199) ring. researchgate.net Kinetic studies on these reactions have suggested a third-order process in pure acetonitrile, with the reaction proceeding through specific base and dimer mechanisms depending on the temperature and the nature of the amine. asianpubs.org

The presence of an iodine atom at the 5-position of the isatin ring in this compound is expected to further influence its reactivity. The electron-withdrawing nature of the iodine atom would likely enhance the electrophilicity of the entire ring system, potentially increasing the rate of nucleophilic attack and subsequent ring-opening.

Investigation of Molecular Binding and Receptor Interactions

The molecular interactions of this compound with biological macromolecules are of significant interest for understanding its potential pharmacological activities. These interactions are dictated by the compound's structural features, including the isatin core, the N-acetyl group, and the iodine substituent at the 5-position.

While specific protein-ligand interaction profiling for this compound is not extensively documented, insights can be drawn from studies on related molecules. The N-acetyl group can significantly influence protein binding. N-terminal acetylation is a common protein modification that alters the charge, hydrophobicity, and size of the N-terminus, thereby creating new protein interaction surfaces. nih.gov This modification can mediate protein complex formation by docking the acetylated N-terminus into hydrophobic pockets of interacting proteins. nih.gov Similarly, the N-acetyl group of this compound could play a crucial role in its binding to protein targets.

Furthermore, post-translational modifications like N-acetylation of lysine (B10760008) residues in proteins have been shown to reduce the binding affinity of peptides to RNA, primarily due to changes in entropy. plos.org This suggests that the N-acetyl group in this compound could modulate its binding to biological targets through a combination of steric and electronic effects. The iodine atom at the 5-position introduces a hydrophobic and electron-withdrawing substituent, which can further influence protein-ligand interactions through halogen bonding and hydrophobic interactions.

Isatin and its derivatives are known to inhibit a variety of enzymes. Of particular note is their activity as caspase inhibitors. nih.govtandfonline.comsemanticscholar.orgnih.gov Caspases are a family of cysteine proteases that play a critical role in apoptosis. The inhibitory activity of isatin derivatives is often attributed to the interaction of the C3-carbonyl group of the isatin ring with the cysteine thiol in the active site of the enzyme. nih.govtandfonline.com

Studies on isatin-sulphonamide derivatives have shown that substitutions at the C5 position can significantly impact their inhibitory potency against caspase-3 and caspase-7. nih.govtandfonline.comsemanticscholar.orgnih.gov For instance, 5-pyrrolidinyl sulphonyl isatins have demonstrated effective inhibition, with the pyrrolidine (B122466) ring interacting with the S2 subsite of the enzyme. nih.govtandfonline.com This suggests that the 5-iodo substituent in this compound could occupy a similar subsite within the enzyme's active site, contributing to the binding affinity and selectivity. Docking studies of isatin-based caspase inhibitors have revealed that interactions such as T-shaped π-π stacking and pi-cation interactions, in addition to van der Waals forces, are important for binding to the active site of caspase-3. semanticscholar.orgnih.gov

The binding mode of this compound as a potential caspase inhibitor would likely involve the electrophilic C3-carbonyl group forming a reversible covalent bond with the catalytic cysteine residue, while the N-acetyl and 5-iodo groups contribute to the specificity and affinity of the interaction by occupying adjacent pockets in the enzyme's active site.

Table 1: Inhibitory Activity of Selected Isatin Derivatives against Caspases

| Compound | Target Caspase(s) | IC50 (µM) | Reference |

| Isatin-sulphonamide derivative 20d | Caspase-3 | 2.33 | nih.govtandfonline.comsemanticscholar.org |

| Ac-DEVD-CHO (standard) | Caspase-3 | 0.016 | nih.govtandfonline.comnih.gov |

Isatin derivatives have also been identified as inhibitors of carboxylesterases (CEs), enzymes involved in the metabolism of various xenobiotics. The inhibitory potency of isatins against CEs has been correlated with their hydrophobicity. nih.gov The presence of the iodine atom in this compound would increase its lipophilicity, potentially enhancing its inhibitory activity against CEs.

Molecular recognition of this compound by its biological targets would be a multifactorial event involving a combination of non-covalent interactions. The planar isatin ring can participate in π-π stacking interactions with aromatic amino acid residues in a binding pocket. The carbonyl groups at C2 and C3 can act as hydrogen bond acceptors, while the N-acetyl group can also participate in hydrogen bonding.

The iodine atom at the 5-position can significantly contribute to molecular recognition through the formation of halogen bonds. A halogen bond is a non-covalent interaction between a halogen atom and a Lewis base (e.g., an oxygen or nitrogen atom). These interactions are directional and can be comparable in strength to hydrogen bonds, playing a crucial role in ligand-receptor binding. The iodine atom in this compound could form halogen bonds with backbone carbonyls or specific amino acid side chains within a protein's active site, thereby enhancing the binding affinity and specificity.

Biochemical Pathway Modulation

The interaction of this compound with specific enzymes and receptors can lead to the modulation of various biochemical pathways.

While direct studies on the impact of this compound on cellular metabolic fluxes are limited, the known biological activities of isatin and its derivatives suggest potential effects. Isatin itself is an endogenous indole (B1671886) that has been shown to influence various metabolic processes. nih.gov For example, isatin and some of its analogues can inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in activated macrophage cells by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Notably, 5-iodoisatin (B1210601) was found to be effective in decreasing the production of tumor necrosis factor-alpha (TNF-α). nih.gov

The inhibition of enzymes such as caspases by isatin derivatives implies a direct modulation of the apoptotic pathway. By inhibiting effector caspases like caspase-3 and caspase-7, this compound could potentially prevent the execution of programmed cell death, thereby impacting cellular homeostasis and survival pathways.

Furthermore, isatin derivatives have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. mdpi.com Inhibition of this enzyme can delay the digestion and absorption of carbohydrates, which is a therapeutic strategy for managing diabetes mellitus. mdpi.com The potential of this compound to inhibit such metabolic enzymes could have significant effects on cellular metabolic fluxes, although further research is required to confirm these activities.

Following a comprehensive search of available scientific literature, it has been determined that there is currently no specific research data available on the mechanistic and molecular interaction studies of the chemical compound “this compound” concerning its influence on signal transduction pathways or its regulation of gene expression.

The conducted searches for "this compound" and its potential biological activities did not yield any studies detailing its effects on cellular signaling cascades or its impact on gene expression profiles. Consequently, the information required to populate the requested sections and subsections of the article—namely, "Influence on Signal Transduction Pathways" and "Regulation of Gene Expression (Gene Ontology-Causal Activity Models)"—does not exist in the current body of scientific publications.

It is important to note that while research exists for structurally related compounds or compounds with similar naming conventions, such as N-acetylcysteine (NAC) or other derivatives of isatin, the user's explicit instruction to focus solely on this compound prevents the inclusion of this information. Extrapolating data from different molecules would be scientifically inaccurate and would violate the strict constraints of the request.

Therefore, this article cannot be generated as requested due to the absence of foundational research on the specified topic for this particular compound.

Computational and Theoretical Approaches in N Acetyl 5 Iodoisatine Research

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular geometries, vibrational frequencies, and other electronic properties with high accuracy. unimib.it For N-acetyl-5-iodoisatine, DFT calculations are instrumental in elucidating its three-dimensional structure and understanding the influence of its substituent groups—the N-acetyl group and the iodine atom at the 5-position—on the isatin (B1672199) core.

DFT calculations begin by optimizing the molecular geometry to find the lowest energy conformation. This process provides precise information on bond lengths, bond angles, and dihedral angles. For instance, studies on the closely related N-acetylisatin have utilized the B3LYP/6-311++G(d,p) level of theory to calculate its structural parameters. researchgate.net Similar calculations for this compound would reveal how the bulky and electronegative iodine atom affects the planarity and geometry of the indole (B1671886) ring system. The N-acetyl group introduces rotational flexibility, and DFT can determine the most stable orientation of this group relative to the isatin core. Research on other N-acetylated compounds has shown that DFT is effective in determining the rotational barriers and conformational preferences of such systems. iaea.orgpastic.gov.pk

Vibrational frequency analysis is another critical output of DFT calculations. The computed infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure. Each vibrational mode corresponds to a specific molecular motion, such as the stretching of the C=O bonds, the C-I bond, or the N-C bonds of the acetyl group. DFT calculations on 5-substituted isatin derivatives have shown how different substituents influence the vibrational spectra. researchgate.net

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound This table presents hypothetical data based on typical values for similar molecular structures.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C5-I | ~2.10 Å |

| Bond Length | N1-C(Acetyl) | ~1.40 Å |

| Bond Length | C2=O | ~1.22 Å |

| Bond Length | C3=O | ~1.23 Å |

| Bond Angle | C4-C5-I | ~119.5° |

| Dihedral Angle | C2-N1-C(Acetyl)=O(Acetyl) | ~175.0° |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical concepts such as atoms and chemical bonds based on the topology of the electron density, an observable quantum mechanical property. wikipedia.org Developed by Richard Bader, QTAIM partitions a molecule into atomic basins, allowing the properties of individual atoms within the molecule to be calculated. wikipedia.org A key feature of this analysis is the identification of critical points in the electron density, which reveal the locations of atoms (maxima), bonds (saddle points), rings, and cages. researchgate.net

For this compound, a QTAIM analysis would characterize the nature of its various chemical bonds. By analyzing the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point (BCP) between two atoms, one can classify the interaction. A negative Laplacian (∇²ρ < 0) is characteristic of a shared interaction, such as a covalent bond, where electron density is concentrated between the nuclei. researchgate.net Conversely, a positive Laplacian (∇²ρ > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, or van der Waals interactions, where electron density is depleted in the internuclear region. researchgate.net

This analysis would provide quantitative insights into the covalent character of the C-C and C-N bonds within the isatin ring, the polar covalent nature of the C=O bonds, and the characteristics of the C-I bond. The interaction between the acetyl oxygen and nearby atoms could also be investigated to identify any potential intramolecular hydrogen bonds that might stabilize certain conformations.

Table 2: Illustrative QTAIM Parameters at Bond Critical Points (BCPs) for this compound This table presents hypothetical data to illustrate the typical outputs of a QTAIM analysis.

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Type Interpretation |

|---|---|---|---|

| C=O (ketone) | ~0.35 | Negative | Polar Covalent (Shared) |

| C-N (amide) | ~0.28 | Negative | Polar Covalent (Shared) |

| C-C (aromatic) | ~0.31 | Negative | Covalent (Shared) |

| C-I | ~0.09 | Slightly Positive | Polar Covalent / Closed-Shell |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their binding mechanisms at a molecular level. The isatin scaffold is known to be a core component of molecules that inhibit various enzymes, including kinases and proteases. nih.govnih.gov

The docking process involves placing the ligand in the active site of the target protein and evaluating different binding poses using a scoring function. The scoring function estimates the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol), with lower values indicating a more favorable interaction. The results of a docking simulation can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For this compound, docking studies could be performed against various cancer-related targets like cyclin-dependent kinase 2 (CDK2) or epidermal growth factor receptor (EGFR) tyrosine kinase, for which other isatin derivatives have shown inhibitory activity. mdpi.comresearchgate.netresearchgate.net The simulation would reveal how the N-acetyl and 5-iodo substituents contribute to binding. For example, the iodine atom could form halogen bonds with specific residues in the active site, while the acetyl group's carbonyl oxygen could act as a hydrogen bond acceptor.

Table 3: Illustrative Molecular Docking Results for this compound with a Target Kinase This table presents a hypothetical docking scenario to demonstrate the typical data generated.

| Parameter | Value/Description |

|---|---|

| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) |

| Binding Energy | -8.5 kcal/mol |

| Key Hydrogen Bonds | C2=O with Leu83 (backbone NH); Acetyl O with Lys33 |

| Key Hydrophobic Interactions | Isatin ring with Ile10, Val18, Ala31, Phe80 |

| Other Notable Interactions | Halogen bond between C5-I and Asp86 (carbonyl oxygen) |

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the complex over time. researchgate.netut.ac.ir MD simulations are crucial for assessing the stability of the binding pose predicted by docking and for gaining a deeper understanding of the thermodynamics of binding.

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to predict the positions and velocities of the atoms over a series of small time steps. The simulation, typically run for nanoseconds to microseconds, generates a trajectory of the complex's conformational changes.

For the this compound-protein complex, MD simulations can validate the stability of the docked pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD over the simulation time suggests that the ligand remains securely bound in the active site. Furthermore, MD simulations allow for the analysis of the persistence of specific interactions, like hydrogen bonds, and can reveal the role of water molecules in mediating the binding. This detailed dynamic information is invaluable for refining lead compounds.

Table 4: Illustrative Molecular Dynamics Simulation Metrics for this compound-Kinase Complex This table presents hypothetical data from a 100 ns MD simulation.

| Metric | Result | Interpretation |

|---|---|---|

| Ligand RMSD (average) | 1.8 Å | Stable binding pose with minimal deviation. |

| Protein Backbone RMSD (average) | 2.1 Å | The overall protein structure remains stable. |

| Hydrogen Bond Occupancy (C2=O···Leu83) | 85% | A persistent and strong hydrogen bond. |

| Binding Free Energy (MM/GBSA) | -45.2 kcal/mol | Favorable binding thermodynamics. |

Computer-Aided Drug Design Principles Applied to Isatin Scaffolds

Computer-Aided Drug Design (CADD) encompasses a suite of computational tools, including those discussed above, to accelerate the discovery and development of new drugs. The isatin core is considered a "privileged scaffold" in medicinal chemistry because its structure can be readily modified to interact with a wide range of biological targets. nih.gov CADD principles are extensively applied to the isatin scaffold to design derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Structure-Based Drug Design (SBDD) is a key CADD approach that relies on the 3D structure of the target protein. Using techniques like molecular docking and MD simulations, researchers can design isatin derivatives, such as this compound, that fit optimally into the target's active site. For example, if a docking study reveals an empty hydrophobic pocket near the 5-position of the isatin ring, CADD principles would suggest synthesizing derivatives with larger, non-polar substituents at this position to improve binding affinity. The introduction of the N-acetyl group can be rationalized as a strategy to explore new interactions outside the primary binding pocket or to modify the molecule's solubility and electronic properties.

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. This approach uses a set of known active molecules to build a pharmacophore model, which defines the essential structural features required for activity. Quantitative Structure-Activity Relationship (QSAR) studies, a type of LBDD, correlate chemical structures with biological activity. ut.ac.ir For a series of isatin derivatives, a QSAR model could predict the activity of this compound based on its physicochemical properties (descriptors), helping to prioritize its synthesis and testing.

Advanced Analytical and Methodological Considerations in N Acetyl 5 Iodoisatine Research

Spectroscopic Characterization Techniques (NMR, IR, Mass Spectrometry)

The precise structural confirmation of N-acetyl-5-iodoisatine relies on a combination of spectroscopic methods, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is fundamental for elucidating the carbon-hydrogen framework. In a typical ¹H NMR spectrum of an N-acetylated isatin (B1672199) derivative, characteristic signals would be expected for the acetyl protons, typically as a singlet, and distinct aromatic protons of the isatin core. The substitution pattern on the aromatic ring, in this case, the iodine at the 5-position, influences the chemical shifts and coupling constants of the remaining aromatic protons, allowing for unambiguous assignment. Similarly, ¹³C NMR spectroscopy would reveal distinct resonances for the carbonyl carbons, the acetyl carbon, and the aromatic carbons, with the carbon bearing the iodine atom showing a characteristic shift.

Infrared (IR) Spectroscopy provides crucial information about the functional groups present in this compound. The spectrum would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the dione (B5365651) moiety and the acetyl group. The presence of the aromatic ring would be evidenced by C=C stretching vibrations, and C-H stretching and bending vibrations.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information, showing characteristic losses of the acetyl group or other fragments, which aids in confirming the compound's identity.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals for acetyl protons (singlet), distinct aromatic protons with chemical shifts influenced by the iodine substituent. |

| ¹³C NMR | Resonances for carbonyl carbons, acetyl carbon, and aromatic carbons, including the carbon attached to iodine. |

| IR | Strong absorption bands for carbonyl stretching (dione and acetyl), C=C aromatic stretching, and C-H vibrations. |

| Mass Spectrometry | Accurate molecular ion peak corresponding to the molecular weight, and a characteristic fragmentation pattern. |

Chromatographic Purification and Analysis Methods (TLC, HPLC-MS)

The purification and analytical assessment of this compound heavily rely on chromatographic techniques to ensure sample purity and for quantitative analysis.

Thin-Layer Chromatography (TLC) serves as a rapid and straightforward method for monitoring reaction progress during the synthesis of this compound and for preliminary purity assessment. By selecting an appropriate solvent system, the compound can be separated from starting materials and byproducts, with visualization typically achieved under UV light due to the chromophoric nature of the isatin core.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the gold standard for the definitive analysis and purification of this compound. Reversed-phase HPLC, often using a C18 column with a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, can achieve excellent separation of the compound from impurities. The coupling of HPLC with a mass spectrometer allows for simultaneous quantification and mass confirmation of the eluted peaks, providing a high degree of confidence in the identity and purity of the analyte. A study on isatin derivatives demonstrated the utility of LC/ESI-MS/MS for their determination, highlighting the sensitivity and selectivity of this technique. rapidnovor.com

| Chromatographic Method | Application in this compound Research |

| TLC | Rapid reaction monitoring and initial purity checks. |

| HPLC-MS | High-resolution separation, quantification, and definitive identification. |

Spectrophotometric Kinetic Studies

Spectrophotometric methods are valuable for studying the kinetics of reactions involving this compound, particularly its stability, reactivity, and potential as an enzyme inhibitor. The inherent UV-visible absorbance of the isatin scaffold allows for real-time monitoring of changes in its concentration or chemical environment.

For instance, the kinetics of a reaction involving the modification of the isatin ring can be followed by monitoring the change in absorbance at a specific wavelength over time. A study on the kinetic spectrophotometric determination of isatin through its oxidation by potassium permanganate (B83412) illustrates how changes in the chromophore can be quantitatively measured. researchgate.netcnr.it This approach can be adapted to study the kinetics of various reactions involving this compound.

In the context of enzyme inhibition, spectrophotometric assays are commonly employed. If this compound were to inhibit an enzyme with a chromogenic substrate, the rate of product formation could be measured in the presence and absence of the inhibitor. This allows for the determination of key kinetic parameters such as the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).

Flow Cytometry for Cellular Assays

Flow cytometry is a powerful technique for investigating the effects of this compound on cell populations. This method allows for the rapid, quantitative analysis of multiple cellular parameters on a single-cell basis. In the study of isatin derivatives, flow cytometry is frequently used to assess their impact on cell cycle progression and apoptosis.

Cell Cycle Analysis: Cells treated with this compound can be stained with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide, and analyzed by flow cytometry. The intensity of the fluorescence is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Several studies have shown that isatin derivatives can induce cell cycle arrest at various phases, a hallmark of many anticancer agents. researchgate.netcnr.it

Apoptosis Assays: The induction of programmed cell death, or apoptosis, is another key endpoint that can be measured by flow cytometry. A common method involves the dual staining of cells with Annexin V and a viability dye like propidium iodide. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while the viability dye enters cells with compromised membranes (late apoptotic or necrotic cells). This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations. The apoptotic effects of various isatin derivatives have been characterized using this approach. nih.gov

Surface Plasmon Resonance (SPR) for Biomolecular Interaction Analysis

Surface Plasmon Resonance (SPR) is a label-free, real-time technique for characterizing the interactions between molecules. It is a valuable tool for studying the binding of small molecules like this compound to target proteins, providing quantitative data on binding affinity and kinetics.

In a typical SPR experiment, a target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The rate of signal increase during the association phase and the rate of signal decrease during the dissociation phase can be analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. While specific SPR studies on this compound are not yet prevalent, the technique has been successfully applied to other isatin derivatives to study their protein interactions.

Advanced Microscopy Techniques in Cellular Studies

Advanced microscopy techniques are essential for visualizing the subcellular localization and effects of this compound within cells.

Fluorescence Microscopy: If this compound itself is fluorescent or can be tagged with a fluorescent probe without altering its biological activity, its uptake and distribution within cells can be directly visualized. More commonly, fluorescent probes are used to observe the cellular consequences of treatment with the compound. For example, fluorescently labeled antibodies can be used in immunofluorescence microscopy to visualize changes in the expression or localization of specific proteins. Dyes that specifically stain organelles like mitochondria or the nucleus can reveal morphological changes indicative of cellular stress or apoptosis.

Confocal Microscopy: This technique provides higher resolution images than conventional fluorescence microscopy by eliminating out-of-focus light. Confocal microscopy is particularly useful for obtaining detailed three-dimensional images of cells and for co-localization studies, where the spatial relationship between this compound (if fluorescently labeled) and specific cellular structures or proteins can be examined.

Live-Cell Imaging: Advanced microscopy setups allow for the imaging of living cells over time. This enables the dynamic tracking of cellular processes in response to treatment with this compound. For example, one could monitor changes in mitochondrial membrane potential using a fluorescent indicator or track the movement of specific proteins in real-time.

Future Research Directions for N Acetyl 5 Iodoisatine in Chemical Biology

Development of Novel Synthetic Strategies for N-Acetyl-5-Iodoisatine and its Diverse Analogs

The exploration of this compound's potential is contingent on the availability of efficient and versatile synthetic methodologies. While general methods for the synthesis of N-acetylisatins and halogenated isatins exist, future research should focus on developing novel strategies tailored to this specific scaffold. nih.govnih.gov

Key areas of investigation include:

Regioselective Iodination: Developing highly regioselective iodination methods for the N-acetylisatin core is crucial to ensure the specific placement of the iodine at the C5 position, avoiding isomeric impurities.

Microwave-Assisted Synthesis: The use of microwave irradiation could offer advantages in terms of reduced reaction times and improved yields for the synthesis of this compound and its derivatives. wright.edu

Combinatorial Chemistry Approaches: The generation of a library of diverse analogs is essential for structure-activity relationship (SAR) studies. Future synthetic strategies should be amenable to combinatorial approaches, allowing for the rapid synthesis of a wide range of derivatives with modifications at various positions of the isatin (B1672199) ring.

Green Chemistry Principles: Employing environmentally benign reagents and solvents will be a critical aspect of developing sustainable synthetic routes. nih.gov

A representative synthetic scheme for this compound is presented below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Isatin | Acetic Anhydride, Reflux | N-acetylisatin |

| 2 | N-acetylisatin | N-Iodosuccinimide (NIS), Acetonitrile (B52724) | This compound |

In-Depth Mechanistic Characterization of Key Biological Activities

Isatin and its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, and antimicrobial effects. nih.govnih.govmdpi.comnih.gov An essential future direction is the in-depth mechanistic characterization of the biological activities of this compound.

Initial broad-spectrum screening should be followed by detailed mechanistic studies for the most promising activities. For instance, if antiproliferative activity is observed, further investigations should aim to:

Identify Molecular Targets: Determine the specific cellular components (e.g., enzymes, receptors) with which this compound interacts. Isatin derivatives have been shown to target a variety of proteins, including cyclin-dependent kinases (CDKs) and caspases. mdpi.comresearchgate.netnih.gov

Elucidate Signaling Pathways: Investigate the downstream effects of target engagement, mapping the signaling pathways that are modulated by the compound. This could involve techniques such as Western blotting to assess the phosphorylation status of key signaling proteins. nih.gov

Analyze Cell Cycle Effects: Utilize flow cytometry to determine if the compound induces cell cycle arrest at specific phases (e.g., G1, S, G2/M). nih.gov

Investigate Apoptosis Induction: Assess the ability of this compound to induce programmed cell death through assays that measure caspase activation and DNA fragmentation. nih.gov

Rational Design of Targeted this compound Derivatives with Enhanced Selectivity

A significant challenge in the development of isatin-based therapeutics is achieving target selectivity to minimize off-target effects. nih.gov Future research must focus on the rational design of this compound derivatives with enhanced selectivity for specific biological targets.

This can be achieved through a combination of computational and experimental approaches:

Structure-Based Drug Design: If the crystal structure of a target protein is known, molecular docking and dynamics simulations can be used to predict the binding mode of this compound and to design modifications that improve binding affinity and selectivity. researchgate.net

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active compounds. This model can then be used to guide the design of new derivatives with improved activity.

SAR-Guided Optimization: The synthesis and biological evaluation of a library of analogs will provide valuable SAR data. This information will be crucial for identifying the key structural features required for potent and selective activity. mdpi.com

| Derivative | Modification | Rationale for Design |

| Analog 1 | Introduction of a bulky hydrophobic group at N1 | To potentially enhance binding to a hydrophobic pocket in the target protein. |

| Analog 2 | Replacement of iodine with other halogens (Br, Cl, F) | To investigate the role of the halogen in target interaction and to modulate pharmacokinetic properties. |

| Analog 3 | Introduction of a basic side chain at C7 | To introduce a potential salt bridge interaction with an acidic residue in the target's active site. |

Exploration of this compound in Emerging Biological Targets

The unique chemical structure of this compound may enable it to interact with novel and emerging biological targets. A forward-thinking research strategy would involve screening this compound against a panel of such targets implicated in various diseases.

Potential emerging target classes for exploration include:

Protein-Protein Interactions (PPIs): Many disease-related processes are mediated by PPIs, which are often challenging to target with small molecules. The isatin scaffold could serve as a starting point for the development of PPI inhibitors.

Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, are attractive targets for cancer and other diseases.

Deubiquitinating Enzymes (DUBs): The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and DUBs have emerged as promising therapeutic targets.

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, it is imperative to integrate data from multiple "omics" platforms. mdpi.comnih.govnih.gov This systems biology approach can provide a comprehensive profile of the compound's mechanism of action and can help to identify potential biomarkers of response.

Future research should incorporate the following multi-omics analyses:

Transcriptomics (RNA-Seq): To identify changes in gene expression patterns in response to treatment with this compound. This can provide insights into the cellular pathways affected by the compound.

Proteomics: To analyze global changes in protein expression and post-translational modifications. This can help to identify the direct and indirect targets of the compound.

Metabolomics: To profile changes in the cellular metabolome. This can reveal the impact of the compound on metabolic pathways.

By integrating these datasets, researchers can construct a detailed molecular signature of this compound's activity, facilitating a deeper understanding of its biological role and therapeutic potential. mdpi.commixomics.org

Q & A

Q. What are the standard synthetic routes for N-acetyl-5-iodoisatine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves iodination of N-acetylisatin derivatives using iodine sources (e.g., N-iodosuccinimide) under acidic or neutral conditions. Key parameters include:

- Temperature : Controlled heating (e.g., 50–80°C) to avoid decomposition.

- Catalysts : Lewis acids like BF₃·Et₂O may enhance regioselectivity .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility.

Optimization requires iterative testing of stoichiometry, reaction time, and purification methods (e.g., column chromatography or recrystallization). Always validate purity via HPLC or NMR and compare with literature protocols for analogous compounds (e.g., 5-nitroisatin synthesis) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., iodination at position 5) and acetyl group integration.

- FT-IR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and C-I bonds (~500 cm⁻¹).

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and isotopic patterns consistent with iodine .

- HPLC : Assess purity (>95% by area) with UV detection at λ ~250–300 nm.

Cross-reference spectral data with computational predictions (e.g., DFT simulations) and databases like NIST Chemistry WebBook for analogous structures .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in airtight containers away from light and moisture. Label with GHS hazard symbols (e.g., "Harmful if swallowed") .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste. Neutralize residues with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) elucidate the reactivity and biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict iodination sites and reaction pathways. Compare HOMO/LUMO energies with experimental redox behavior .

- Molecular Docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock. Validate docking poses with MD simulations and experimental IC₅₀ values .

- QSPR Models : Corrogate structural descriptors (e.g., LogP, polar surface area) with solubility or bioavailability data .

Q. How should researchers address contradictions in published data on this compound’s physicochemical properties?

- Methodological Answer :

- Critical Evaluation : Apply the "who, what, where, when, why, how" framework to assess data sources. For example:

- Who : Check author expertise and institutional affiliations.

- How : Scrutinize experimental conditions (e.g., solvent purity, calibration standards) .

- Reproducibility Studies : Replicate conflicting experiments with controlled variables. Use statistical tools (e.g., ANOVA) to identify outliers .

- Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for methodological biases .

Q. What strategies are effective in designing in vitro assays to study this compound’s bioactivity, particularly in enzyme inhibition or cytotoxicity?

- Methodological Answer :

- Assay Selection : Use fluorogenic substrates for real-time monitoring of enzyme inhibition (e.g., proteases). Validate with positive controls (e.g., known inhibitors) .

- Dose-Response Curves : Test concentrations spanning 3–4 logs. Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism).

- Cytotoxicity Screening : Pair with viability assays (e.g., MTT) to distinguish specific inhibition from general toxicity. Include cell lines with varying target expression levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.